molecular formula C20H22N2O4 B2811019 1,4-Bis(3-methoxybenzoyl)piperazine CAS No. 324776-83-2

1,4-Bis(3-methoxybenzoyl)piperazine

Cat. No. B2811019
CAS RN: 324776-83-2
M. Wt: 354.406
InChI Key: VIDHUKNGKQDQFW-UHFFFAOYSA-N
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Description

1,4-Bis(3-methoxybenzoyl)piperazine is a chemical compound with the molecular formula C20H22N2O4 . It has a molecular weight of 354.41 . The compound appears as a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,4-Bis(3-methoxybenzoyl)piperazine, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1,4-Bis(3-methoxybenzoyl)piperazine is a white to yellow solid at room temperature . The compound has a molecular weight of 354.41 .

Scientific Research Applications

  • Antibacterial and Biofilm Inhibition : A novel compound related to 1,4-Bis(3-methoxybenzoyl)piperazine demonstrated significant antibacterial efficacies against various bacterial strains, including E. coli and S. aureus. It also showed potential as a biofilm inhibitor, surpassing the effectiveness of the reference drug Ciprofloxacin in some instances (Mekky & Sanad, 2020).

  • Ligand in Catalysis : An analogue of 1,4-Bis(3-methoxybenzoyl)piperazine was used as an efficient ligand in CuI-catalyzed N-arylation of imidazoles, offering a cost-effective and environmentally friendly approach to chemical synthesis (Zhu, Shi, & Wei, 2010).

  • HIV-1 Reverse Transcriptase Inhibitors : Certain derivatives of 1,4-Bis(3-methoxybenzoyl)piperazine were synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, showing potential as non-nucleoside inhibitors (Romero et al., 1994).

  • Synthesis and Characterization of Schiff Bases : Schiff bases synthesized from 1,4-Bis(3-methoxybenzoyl)piperazine analogues showed antibacterial activity against common pathogens like E. coli and S. aureus (Xu et al., 2012).

  • Cyclooxygenase 2 (COX2) Inhibitors : 1,4-Bis(3-methoxybenzoyl)piperazine derivatives were studied for their potential as COX2-specific inhibitors, offering potential pathways for anti-inflammatory therapy (Srinivas et al., 2015).

  • DNA Affinity and Antitumor Activity : Certain 1,4-bis-substituted piperazines were evaluated for their DNA affinity and antitumor activity, highlighting their potential in cancer treatment (Al-Soud & Al-Masoudi, 2004).

Safety and Hazards

The safety information for 1,4-Bis(3-methoxybenzoyl)piperazine indicates that it has hazard statements H302, H315, and H319 . The precautionary statements include P261, P302+P352, and P305+P351+P338 . The compound is labeled with an exclamation mark pictogram and has a signal word of 'Warning’ .

properties

IUPAC Name

[4-(3-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-7-3-5-15(13-17)19(23)21-9-11-22(12-10-21)20(24)16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDHUKNGKQDQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(3-methoxybenzoyl)piperazine

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